![molecular formula C7HCl3FN3O B15363031 2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one is a fluorinated pyrido[4,3-D]pyrimidin-4-one derivative. This compound is characterized by the presence of three chlorine atoms and one fluorine atom on its pyridine ring, making it a highly reactive and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one typically involves multiple steps, starting from simpler pyridine derivatives. One common approach is the halogenation of a pyridine precursor, followed by fluorination and cyclization reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions: 2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to remove chlorine atoms or fluorine atoms from the molecule.
Substitution: Substitution reactions are common, where different functional groups can replace chlorine or fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and various organometallic reagents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Chlorinated or fluorinated pyridines with fewer halogen atoms.
Substitution Products: Derivatives with different functional groups, such as amines, alcohols, and ethers.
科学研究应用
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2,5,7-trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: This compound has a similar structure but with different positions of chlorine and fluorine atoms.
5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one: This compound features a methylthio group in addition to chlorine and fluorine atoms.
These compounds share similarities in their core structure but differ in their functional groups and reactivity, leading to different applications and properties.
属性
分子式 |
C7HCl3FN3O |
|---|---|
分子量 |
268.5 g/mol |
IUPAC 名称 |
2,5,7-trichloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7HCl3FN3O/c8-4-1-3(2(11)5(9)13-4)12-7(10)14-6(1)15/h(H,12,14,15) |
InChI 键 |
BLQXUDCDRJCEJF-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(N=C1Cl)Cl)F)N=C(NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


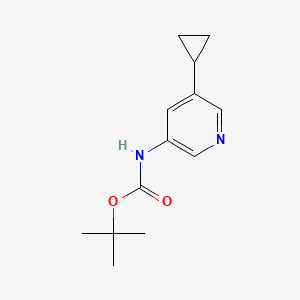
![tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362956.png)
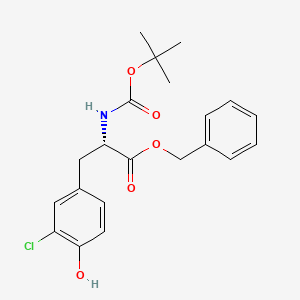
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
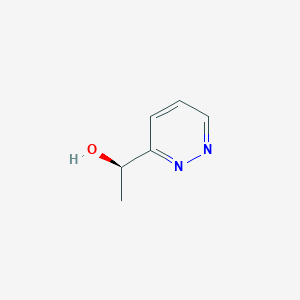
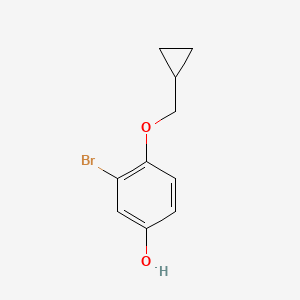
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
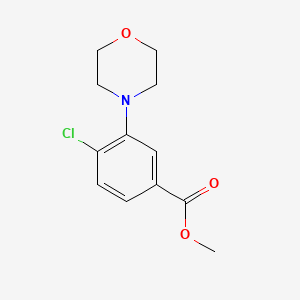
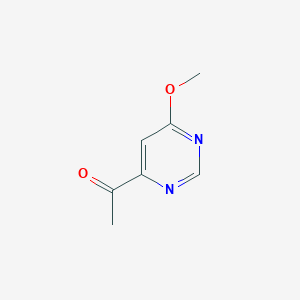
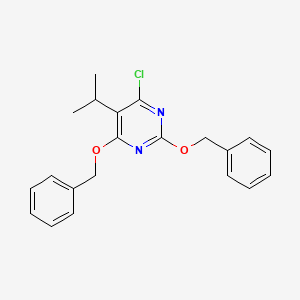
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)



